molecular formula C17H16N2OS2 B12043678 (5Z)-5-(1-methylpyridin-2(1H)-ylidene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-(1-methylpyridin-2(1H)-ylidene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12043678
M. Wt: 328.5 g/mol
InChI Key: VBVHPJDCBSPXIM-PFONDFGASA-N
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Description

(5Z)-5-(1-methylpyridin-2(1H)-ylidene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one is a heterocyclic compound that contains both a thiazolidinone and a pyridine moiety. Compounds with such structures are often studied for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-(1-methylpyridin-2(1H)-ylidene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of a thiazolidinone derivative with a pyridine derivative under specific reaction conditions. Common reagents used in the synthesis may include:

  • Thiazolidinone derivatives
  • Pyridine derivatives
  • Catalysts such as acids or bases
  • Solvents like ethanol or methanol

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-(1-methylpyridin-2(1H)-ylidene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the thioxo group to a thiol using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions at the pyridine ring using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Amines, thiols, alkyl halides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiol derivatives

    Substitution: Substituted pyridine derivatives

Scientific Research Applications

Chemistry

In chemistry, (5Z)-5-(1-methylpyridin-2(1H)-ylidene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one is studied for its unique reactivity and potential as a building block for more complex molecules.

Biology

In biological research, this compound is investigated for its potential antimicrobial and anti-inflammatory properties. Studies may focus on its ability to inhibit the growth of bacteria or reduce inflammation in cellular models.

Medicine

In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Research may include its efficacy in treating infections, inflammatory diseases, or cancer.

Industry

In industrial applications, this compound may be used as an intermediate in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of (5Z)-5-(1-methylpyridin-2(1H)-ylidene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. For example, it may inhibit enzymes involved in bacterial cell wall synthesis or modulate signaling pathways related to inflammation.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Compounds with a thiazolidinone core structure, known for their diverse biological activities.

    Pyridine Derivatives: Compounds containing a pyridine ring, often studied for their pharmacological properties.

Uniqueness

(5Z)-5-(1-methylpyridin-2(1H)-ylidene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one is unique due to its combination of a thiazolidinone and a pyridine moiety, which may confer distinct biological activities and reactivity compared to other similar compounds.

Properties

Molecular Formula

C17H16N2OS2

Molecular Weight

328.5 g/mol

IUPAC Name

(5Z)-5-(1-methylpyridin-2-ylidene)-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H16N2OS2/c1-18-11-6-5-9-14(18)15-16(20)19(17(21)22-15)12-10-13-7-3-2-4-8-13/h2-9,11H,10,12H2,1H3/b15-14-

InChI Key

VBVHPJDCBSPXIM-PFONDFGASA-N

Isomeric SMILES

CN\1C=CC=C/C1=C/2\C(=O)N(C(=S)S2)CCC3=CC=CC=C3

Canonical SMILES

CN1C=CC=CC1=C2C(=O)N(C(=S)S2)CCC3=CC=CC=C3

Origin of Product

United States

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